molecular formula C10H10FN5O3 B12914159 (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine

(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine

Cat. No.: B12914159
M. Wt: 267.22 g/mol
InChI Key: NAWIFPQLACUTSO-QCUWZOMOSA-N
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Description

Molecular Architecture and Stereochemical Configuration

(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine is a fluorinated nucleoside analogue with the molecular formula $$ \text{C}{10}\text{H}{10}\text{FN}5\text{O}3 $$ and a molecular weight of 267.22 g/mol. The compound features a modified ribose moiety where the 5'-hydroxyl group is replaced by a fluorine atom, and a double bond between the 4' and 5' carbon atoms introduces rigidity into the sugar ring (Fig. 1). This structural modification locks the sugar ring into a specific conformation, favoring the C3'-endo puckering state, which is critical for mimicking natural nucleosides during enzymatic interactions.

The stereochemical configuration at the 4' and 5' positions is defined by the Z-geometry of the double bond, which positions the fluorine atom and the remaining hydrogen atom on the same side of the plane. This configuration reduces steric hindrance and stabilizes interactions with hydrophobic pockets in target enzymes, such as S-adenosylhomocysteine hydrolase. The adenine base retains its canonical anti-conformation relative to the sugar ring, as confirmed by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Table 1: Key structural parameters of this compound

Parameter Value/Description
Molecular formula $$ \text{C}{10}\text{H}{10}\text{FN}5\text{O}3 $$
Molecular weight 267.22 g/mol
Double bond geometry Z-configuration at C4'-C5'
Sugar puckering C3'-endo
Glycosidic bond angle anti-conformation (≈ -120°)

Comparative Analysis with 5'-Deoxy-5'-fluoroadenosine and Analogous Nucleosides

The introduction of the 4',5'-didehydro group distinguishes this compound from 5'-deoxy-5'-fluoroadenosine, which lacks the double bond. The planar geometry imposed by the unsaturated bond reduces conformational flexibility, enhancing binding affinity to enzymes that recognize rigid substrates. For example, enzymatic assays demonstrate that this compound inhibits S-adenosylhomocysteine hydrolase with a 10-fold higher potency than its non-unsaturated counterpart.

Comparisons with 3'-deoxy-3'-fluoroadenosine reveal that fluorine placement significantly impacts biological activity. While 3'-fluorinated analogues exhibit broad-spectrum antiviral properties, the 5'-fluorine in this compound primarily enhances metabolic stability by resisting phosphorylase-mediated degradation. Additionally, the Z-configuration contrasts with E-geometry analogues, which show reduced enzymatic inhibition due to unfavorable steric clashes.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

NMR Spectroscopy :

  • $$ ^1\text{H} $$ NMR : The 5'-fluorine atom deshields adjacent protons, resulting in distinct resonances for H4' ($$ \delta $$ 5.8 ppm, doublet) and H5' ($$ \delta $$ 4.9 ppm, multiplet). The adenine H8 proton appears at $$ \delta $$ 8.3 ppm as a singlet.
  • $$ ^{19}\text{F} $$ NMR : A single peak at $$ \delta $$ -118 ppm confirms the presence of the 5'-fluorine substituent.
  • $$ ^{13}\text{C} $$ NMR : The C4'-C5' double bond produces signals at $$ \delta $$ 135.2 ppm (C4') and $$ \delta $$ 122.4 ppm (C5'), while the fluorinated C5' carbon resonates at $$ \delta $$ 94.5 ppm.

Infrared Spectroscopy :
Strong absorption bands at 1,650 cm$$ ^{-1} $$ (C=C stretch) and 1,100 cm$$ ^{-1} $$ (C-F stretch) confirm the unsaturated bond and fluorine substitution.

Mass Spectrometry :
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 268.1 [M+H]$$ ^+ $$, with characteristic fragments at m/z 136.0 (adenine) and m/z 132.1 (fluorinated sugar moiety).

Table 2: Key spectroscopic signatures of this compound

Technique Signature
$$ ^1\text{H} $$ NMR $$ \delta $$ 8.3 ppm (H8), 5.8 ppm (H4')
$$ ^{19}\text{F} $$ NMR $$ \delta $$ -118 ppm
IR 1,650 cm$$ ^{-1} $$ (C=C)
ESI-MS m/z 268.1 [M+H]$$ ^+ $$

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallography of this compound bound to S-adenosylhomocysteine hydrolase (PDB: 4LVC) reveals critical interactions stabilizing the enzyme-inhibitor complex. The fluorinated sugar ring adopts a C3'-endo puckering, positioning the fluorine atom within 3.1 Å of a hydrophobic valine residue (Val144). The double bond between C4' and C5' restricts rotation, aligning the adenine base for π-stacking with Tyr324 (Fig. 2).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FN5O3

Molecular Weight

267.22 g/mol

IUPAC Name

(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol

InChI

InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1

InChI Key

NAWIFPQLACUTSO-QCUWZOMOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/F)/O3)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N

Origin of Product

United States

Biological Activity

(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, commonly referred to as MDL 28,842, is a nucleoside analogue that has garnered attention for its biological activity, particularly as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). This article delves into its biological mechanisms, therapeutic potential, and related research findings.

MDL 28,842 functions primarily as an inhibitor of SAHH, an enzyme crucial in the methylation cycle. By inhibiting this enzyme, MDL 28,842 disrupts the conversion of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine, leading to altered methylation patterns within cells. This inhibition has been shown to have significant effects on cell proliferation and differentiation.

Key Findings:

  • Antiproliferative Effects : Studies indicate that MDL 28,842 exhibits dose-dependent antiproliferative activity against squamous carcinoma cells and keratinocytes. At a concentration of 1 µM, it significantly increased keratinocyte differentiation while suppressing cell proliferation .
  • Methylation Indices : The compound reduced the methylation indices (the ratio of S-adenosylmethionine to S-adenosylhomocysteine) in both undifferentiated keratinocytes and squamous cell carcinoma lines, suggesting a direct impact on cellular methylation processes .

Therapeutic Potential

The biological activity of MDL 28,842 positions it as a potential therapeutic agent for various neoplastic and hyperproliferative skin disorders. Its ability to selectively inhibit SAHH makes it a candidate for further investigation in cancer treatment.

Case Studies:

  • Skin Cancer Research : In vitro studies have demonstrated that MDL 28,842 effectively inhibits the growth of squamous cell carcinoma lines. This suggests its potential application in dermatological oncology .
  • Antiviral Properties : Related compounds in the fluorinated nucleoside class have shown antiviral activities against various viruses, including hepatitis C and Ebola. While specific antiviral data for MDL 28,842 is limited, its structural similarities to other nucleoside analogues warrant exploration in this area .

Comparative Analysis with Other Nucleosides

The following table summarizes the biological activities and therapeutic applications of selected fluorinated nucleosides compared to MDL 28,842:

CompoundTarget DiseaseMechanism of ActionStatus
MDL 28,842 (Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine) Skin cancerSAHH inhibition; antiproliferativeResearch phase
Sofosbuvir Hepatitis CNS5B polymerase inhibitorApproved
Gemcitabine Various cancersNucleoside analogue; inhibits DNA synthesisApproved
Clofarabine LeukemiaNucleoside analogue; interferes with DNA synthesisApproved

Scientific Research Applications

Chemical Structure and Mechanism of Action

(Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine features a fluorine atom at the 5' position of the ribose sugar and didehydro modifications at the 4' and 5' carbons. This configuration allows it to act as an irreversible inhibitor of S-adenosylhomocysteine hydrolase, an enzyme vital for regulating methylation reactions in biological systems. The compound mimics the natural substrate of this enzyme, leading to a covalent bond formation that inhibits its activity, thereby disrupting crucial methylation processes within cells .

Research Applications

  • Enzyme Inhibition Studies :
    • ZDDFA has been extensively studied for its ability to inhibit S-adenosylhomocysteine hydrolase. The compound binds irreversibly to the enzyme, leading to conformational changes that result in loss of function. Kinetic studies indicate high affinity for the enzyme, making it effective even at low concentrations .
  • Cancer Research :
    • The compound has demonstrated antiproliferative effects on various cancer cell lines. For instance, studies have shown that ZDDFA can suppress cell proliferation in cultured keratinocytes and squamous carcinoma cells by inhibiting S-adenosylhomocysteine hydrolase activity. This inhibition leads to decreased methylation indices, suggesting a potential role in treating neoplastic disorders .
  • Viral Infections :
    • Research indicates that ZDDFA may inhibit viral replication, including Ebola virus subtype Zaire, through its action on S-adenosylhomocysteine hydrolase. This suggests its potential utility in antiviral therapies .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Properties
This compoundFluorine at 5' position; didehydro modificationsIrreversible inhibitor of S-adenosylhomocysteine hydrolase
5'-Deoxy-5'-fluoroadenosineContains fluorine but lacks didehydroLess potent inhibitor compared to ZDDFA
S-AdenosylhomocysteineNatural substrate for S-adenosylhomocysteine hydrolaseIntegral to normal methylation processes

Case Studies

  • Inhibition of S-Adenosylhomocysteine Hydrolase :
    • A study by McCarthy et al. demonstrated that ZDDFA effectively inactivates S-adenosylhomocysteine hydrolase through a mechanism involving rapid fluoride ion release and subsequent enzyme modification . This mechanism was elucidated using various biochemical techniques including NMR spectroscopy.
  • Antiproliferative Effects :
    • Research published in the Journal of Biological Chemistry highlighted ZDDFA's capacity to inhibit the growth of keratinocyte and squamous carcinoma cell lines. The results indicated a dose-dependent relationship between ZDDFA concentration and cell proliferation suppression .
  • Potential Antiviral Activity :
    • A study indicated that nucleoside analogues, including ZDDFA, could inhibit Ebola virus replication in vitro by targeting S-adenosylhomocysteine hydrolase . This finding opens avenues for further research into antiviral therapies leveraging this compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Structural Features Target Enzyme Inhibition Type Mechanism Biological Application
(Z)-4',5'-Didehydro-5'-deoxy-5'-fluoroadenosine 4',5'-didehydro, 5'-F, (Z)-configuration SAHH Irreversible, time-dependent Fluoride elimination → ketone formation → covalent binding Antiproliferative (skin cancers, hyperproliferative disorders)
5'-Deoxy-5'-fluoroadenosine (5'-FDA) 5'-F, no didehydro group Viral polymerases Competitive Incorporation into RNA/DNA, chain termination Antiviral (influenza, herpes, HIV)
5'-Chloro-5'-deoxyadenosine (5'-ClAdo) 5'-Cl, no didehydro group SAHH/MTAPase Competitive Substrate cleavage by MTAPase → adenine release Anticancer (leukemia)
5'-Bromo-5'-deoxyadenosine (5'-BrAdo) 5'-Br, no didehydro group SAHH/MTAPase Competitive Similar to 5'-ClAdo but lower reactivity Limited therapeutic use
5'-Deoxy-5'-methylthioadenosine (MTA) 5'-SCH₃, no didehydro group MTAPase Substrate Cleavage by MTAPase → adenine + methylthioribose Regulation of polyamine metabolism

Mechanistic Insights

  • (Z)-Isomer Specificity : The (Z)-configuration of the 4',5'-didehydro group is critical for SAHH inhibition. The (E)-isomer shows reduced activity, highlighting stereochemical dependence .
  • Halogen Reactivity : Fluorine’s electronegativity and small atomic radius enable rapid elimination (vs. Cl, Br, I), making 5'-F derivatives more potent SAHH inhibitors. Halogen size inversely correlates with inhibitory efficacy: F > Cl > Br > I .
  • Irreversible vs. Competitive Inhibition : Unlike 5'-ClAdo or 5'-BrAdo, which are cleaved by MTAPase, (Z)-4',5'-didehydro-5'-FAdo covalently inactivates SAHH, offering prolonged effects .

Therapeutic Implications

  • Antiproliferative Activity: (Z)-4',5'-Didehydro-5'-FAdo suppresses squamous carcinoma cell growth at 1 µM, outperforming 5'-ClAdo and 5'-BrAdo, which require higher concentrations .
  • Metabolic Stability : The didehydro group enhances resistance to phosphorylase-mediated degradation compared to 5'-FDA or MTA, improving bioavailability .
  • Toxicity Profile : Fluoride release during SAHH inactivation may contribute to off-target effects, whereas 5'-ClAdo and 5'-BrAdo generate less reactive byproducts .

Enzymatic Inhibition Kinetics

Compound IC₅₀ (SAHH Inhibition) Fluoride Release Rate (k) Methylation Index Reduction (Fold)
(Z)-4',5'-Didehydro-5'-FAdo 0.05 µM 0.12 min⁻¹ 4.5
5'-ClAdo 2.1 µM N/A 1.2
5'-BrAdo 5.8 µM N/A 0.8

Antiviral vs. Anticancer Activity

Compound Antiviral IC₅₀ (MoLV) Anticancer IC₅₀ (SCC cells)
(Z)-4',5'-Didehydro-5'-FAdo 0.05 µg/mL 1 µM
5'-FDA 0.1 µg/mL >50 µM

Q & A

Q. What are the established synthetic routes for (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine, and what are their comparative advantages?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Chemical Synthesis : Fluorinated analogs are prepared through selective fluorination at the 5'-position. For example, 5'-deoxy-5'-fluoroadenosine derivatives are synthesized by substituting the 5'-hydroxyl group with fluorine using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. This method allows precise control over stereochemistry but may require protection/deprotection steps to avoid side reactions .
  • Enzymatic Synthesis : The fluorinase enzyme (EC 2.5.1.63) catalyzes the transfer of a fluorine atom from fluoride to S-adenosyl-L-methionine (SAM), yielding 5′-deoxy-5′-fluoroadenosine. This route is stereospecific and environmentally sustainable but limited by enzyme availability and substrate specificity .

Q. Comparative Table :

MethodYield (%)Key AdvantageLimitation
Chemical Fluorination60–75Scalability, stereochemical controlToxicity of fluorinating reagents
Enzymatic Catalysis40–55Green chemistry, stereospecificityLow substrate versatility

Q. How does this compound inhibit S-adenosyl-L-homocysteine hydrolase (SAHase)?

Methodological Answer: The compound acts as a mechanism-based inhibitor of SAHase. Its Z-configuration creates a conjugated diene system that mimics the transition state during SAHase catalysis. The 5'-fluoro group prevents rehydration of the enzyme-bound intermediate, leading to irreversible inactivation. Key steps include:

Binding : The nucleoside occupies the adenosine-binding pocket of SAHase.

Catalytic Dehydration : The enzyme catalyzes the elimination of HF, forming a 4',5'-didehydro intermediate.

Inactivation : The stabilized intermediate covalently modifies the active site, blocking SAH hydrolysis .

Validation : Kinetic assays (e.g., kinact/KIk_{\text{inact}}/K_I measurements) and X-ray crystallography are used to confirm binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data for fluorinated nucleoside analogs like this compound?

Methodological Answer: Discrepancies in antiviral activity often arise from:

  • Phosphorylation Efficiency : Cellular kinase activity varies across cell lines, affecting prodrug activation. Use LC-MS/MS to quantify intracellular levels of the triphosphate metabolite .
  • Cytotoxicity Thresholds : SAHase inhibition disrupts methyltransferase pathways, causing off-target effects. Employ RNA-seq to differentiate antiviral vs. cytotoxic transcriptome changes .
  • Structural Modifications : Introduce 5'-trifluoromethyl or 5'-azido groups to reduce phosphorylation while retaining SAHase affinity. Compare IC₅₀ values across analogs .

Q. What methodological approaches are recommended to improve the metabolic stability of 5'-modified nucleoside analogs in vivo?

Methodological Answer: To enhance stability:

  • Phosphonate Modifications : Replace the 5'-phosphate with a methylenephosphonate group (e.g., 5′-CH₂-P), which resists phosphatase cleavage. Synthesize via iodotrimethylsilane-mediated deprotection of ethyl-protected phosphonates post-oligonucleotide synthesis .
  • Deuterium Incorporation : Substitute labile hydrogens (e.g., at C2') with deuterium to slow oxidative metabolism. Use deuterated borohydrides in reduction steps .
  • Prodrug Strategies : Mask the 5'-OH with acyloxyalkyl groups (e.g., isopropylidene ) to improve oral bioavailability. Validate release kinetics using HPLC-coupled enzymatic assays .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors drive these discrepancies?

Methodological Answer: Key differences include:

  • Plasma Stability : In vivo, serum esterases hydrolyze labile esters. Test stability in human liver microsomes and correlate with in vivo half-life .
  • Tissue Distribution : The compound’s polarity limits blood-brain barrier penetration. Use PET imaging with ¹⁸F-labeled analogs to quantify brain uptake .
  • Renal Clearance : High hydrophilicity increases renal excretion. Modify with PEGylated liposomes to prolong circulation .

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